molecular formula C16H22N4O2 B5307367 2-[(3'R*,4'R*)-3',4-dihydroxy-1,4'-bipiperidin-1'-yl]nicotinonitrile

2-[(3'R*,4'R*)-3',4-dihydroxy-1,4'-bipiperidin-1'-yl]nicotinonitrile

Cat. No. B5307367
M. Wt: 302.37 g/mol
InChI Key: CGCMVDDNOIKFOP-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3'R*,4'R*)-3',4-dihydroxy-1,4'-bipiperidin-1'-yl]nicotinonitrile, also known as Dihydromyricetin (DHM), is a flavonoid compound found in the extracts of the plant Ampelopsis grossedentata. DHM has shown potential in various scientific research applications, including its use as an antioxidant, anti-inflammatory, and anti-cancer agent.

Mechanism of Action

DHM exerts its effects through various mechanisms, including the modulation of signaling pathways and the regulation of gene expression. DHM has been found to activate the Nrf2-ARE pathway, which is a major regulator of antioxidant and detoxification genes. DHM has also been found to inhibit the NF-κB pathway, which is a major regulator of pro-inflammatory cytokines and enzymes. Additionally, DHM has been found to regulate the expression of various genes involved in the cell cycle and apoptosis.
Biochemical and Physiological Effects:
DHM has been found to possess various biochemical and physiological effects, including its ability to scavenge free radicals, inhibit inflammation, and regulate gene expression. DHM has also been found to possess anti-cancer properties by inducing cell cycle arrest and apoptosis. Additionally, DHM has been found to possess neuroprotective properties by protecting against oxidative stress and regulating gene expression.

Advantages and Limitations for Lab Experiments

DHM has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and availability. However, DHM also has some limitations for lab experiments, including its low solubility in water and limited stability in solution.

Future Directions

There are several future directions for DHM research, including its potential use as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, DHM may have potential applications in the food and cosmetic industries due to its antioxidant properties. Further research is needed to fully understand the mechanisms of action of DHM and its potential applications in various fields.

Synthesis Methods

DHM can be synthesized from the plant Ampelopsis grossedentata. The plant extract is subjected to various purification processes, including column chromatography, crystallization, and recrystallization. The final product obtained is a white crystalline powder, which can be further purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

DHM has shown potential in various scientific research applications, including its use as an antioxidant, anti-inflammatory, and anti-cancer agent. DHM has been found to scavenge free radicals and protect against oxidative stress, which is a major contributor to various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. DHM has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, DHM has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

2-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c17-10-12-2-1-6-18-16(12)20-9-5-14(15(22)11-20)19-7-3-13(21)4-8-19/h1-2,6,13-15,21-22H,3-5,7-9,11H2/t14-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCMVDDNOIKFOP-HUUCEWRRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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